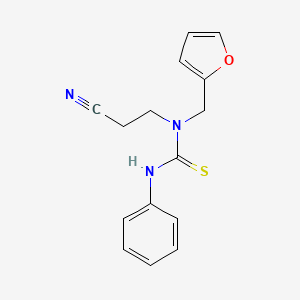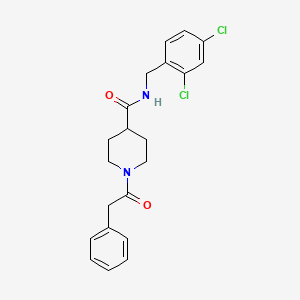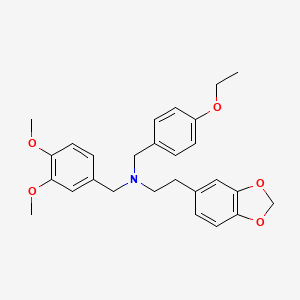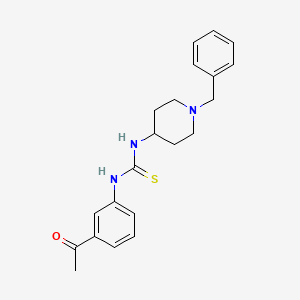![molecular formula C17H16IN3O2 B4741441 N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide](/img/structure/B4741441.png)
N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide
Descripción general
Descripción
N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide, also known as IPN or TPN-171, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first synthesized in 2008 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the downregulation of several signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the replication of the hepatitis C virus and can also act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent in other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's anticancer effects and to identify potential biomarkers for patient selection in clinical trials.
Aplicaciones Científicas De Investigación
N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide has been the subject of extensive scientific research, particularly in the field of cancer treatment. Studies have shown that this compound is a potent inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O2/c18-13-5-6-15(20-16(22)12-4-3-7-19-11-12)14(10-13)17(23)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJQHGMMVXMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B4741370.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)
![3-{[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4741400.png)



![5-{[(5-hydroxypentyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4741416.png)


![N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4741429.png)

![4,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4741456.png)
